molecular formula C8H8N4S2 B2954115 N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 760903-26-2

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine

Cat. No. B2954115
CAS RN: 760903-26-2
M. Wt: 224.3
InChI Key: LDRPCAKURPEDJK-UHFFFAOYSA-N
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Description

“N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Electronic Structure Analysis

  • Quantum chemical studies have been conducted to identify the appropriate tautomeric state of compounds with a 2-(thiazol-2-yl)guanidine unit, which is similar to N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine. These compounds are of interest due to their potential divalent N(I) character and hidden ::N(←L)R character, which could be relevant in designing new medicinal compounds (Bhatia et al., 2012).

Vasodilator Activity

  • Certain derivatives, such as 2-aryl-5-guanidino-1,3,4-thiadiazoles, have shown promise in lowering blood pressure in hypertensive rats, indicating their potential as antihypertensive agents. This suggests the utility of this compound in cardiovascular research (Turner et al., 1988).

Antituberculosis Agents

  • The guanidine group's presence enhances activity and interaction with enzyme or receptor functional groups, making compounds like this compound useful in studying potential antituberculosis agents (Bhat et al., 2018).

Coordination Chemistry

  • Imidazolin-2-imines, a subclass of guanidines, have been studied for their role in forming strong metal-nitrogen bonds in lanthanide and actinide complexes, which can be relevant to the study of transition metal complexes involving this compound (Wu & Tamm, 2014).

Fluorescence Properties

  • The synthesis and study of fluorescent compounds derived from guanidine carbonate, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, have implications for material science and sensor development. This research underscores the utility of guanidine derivatives in designing novel fluorescent materials (Yokota et al., 2012).

Anticonvulsant Activity

  • The synthesis and study of 2-aryl-5-guanidino-1,3,4 thiadiazoles demonstrate potent anticonvulsant properties, suggesting the potential for derivatives of this compound in neurological research and therapy (Chapleo et al., 1987).

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as drug molecules with lesser side effects .

properties

IUPAC Name

2-(4-thiophen-3-yl-1,3-thiazol-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7(10)12-8-11-6(4-14-8)5-1-2-13-3-5/h1-4H,(H4,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPCAKURPEDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=N2)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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